molecular formula C12H16N4O2 B11787145 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine

1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine

Cat. No.: B11787145
M. Wt: 248.28 g/mol
InChI Key: NRGOWBJGEOYKJB-UHFFFAOYSA-N
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Description

  • The triazole compound is then reacted with bromoethane in the presence of a base like potassium carbonate to introduce the ethanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine can be achieved through a multi-step process. One common method involves the following steps:

  • Preparation of 3,4-Dimethoxybenzaldehyde:

    • Starting from vanillin, 3,4-dimethoxybenzaldehyde is synthesized through methylation using dimethyl sulfate in the presence of a base such as sodium hydroxide.
  • Formation of 3,4-Dimethoxyphenylhydrazine:

    • 3,4-Dimethoxybenzaldehyde is reacted with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine.
  • Cyclization to Form Triazole:

    • The hydrazine derivative is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
  • Reduction:

    • Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Bases: Sodium hydroxide, potassium carbonate.
  • Solvents: Methanol, ethanol, dichloromethane.

Major Products:

  • Oxidized derivatives.
  • Reduced derivatives.
  • Substituted triazole compounds.

Scientific Research Applications

1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine has several scientific research applications:

  • Medicinal Chemistry:

    • The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
  • Biological Studies:

    • It is used in the study of enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.
  • Chemical Synthesis:

    • The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
  • Industrial Applications:

    • It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenethylamine
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Comparison: 1-(3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethanamine is unique due to the presence of the ethanamine group, which imparts specific biological activities. Compared to 3,4-dimethoxyphenethylamine, the triazole ring in this compound provides additional binding sites for enzyme inhibition. The compound 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, on the other hand, has a different substitution pattern, which affects its biological activity and applications.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C12H16N4O2/c1-7(13)11-14-12(16-15-11)8-4-5-9(17-2)10(6-8)18-3/h4-7H,13H2,1-3H3,(H,14,15,16)

InChI Key

NRGOWBJGEOYKJB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)C2=CC(=C(C=C2)OC)OC)N

Origin of Product

United States

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